Cas no 300697-82-9 (4-Bromophenyl 4-chloro-2-nitrobenzoate)

4-Bromophenyl 4-chloro-2-nitrobenzoate is a specialized ester compound featuring both bromo and nitro functional groups, making it a valuable intermediate in organic synthesis. Its distinct molecular structure, incorporating a brominated phenyl ring and a chlorinated nitrobenzoate moiety, enables applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity, particularly in nucleophilic substitution and coupling reactions, allows for precise derivatization in complex synthetic pathways. Its crystalline solid form and well-defined melting point facilitate handling and purification. Researchers favor this compound for its stability under controlled conditions and its utility in constructing advanced aromatic frameworks. Suitable for controlled laboratory use with proper safety protocols.
4-Bromophenyl 4-chloro-2-nitrobenzoate structure
300697-82-9 structure
商品名:4-Bromophenyl 4-chloro-2-nitrobenzoate
CAS番号:300697-82-9
MF:C13H7BrClNO4
メガワット:356.555981874466
CID:5554510
PubChem ID:1186097

4-Bromophenyl 4-chloro-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • 4-bromophenyl 4-chloro-2-nitrobenzoate
    • Z28205166
    • (4-bromophenyl) 4-chloro-2-nitrobenzoate
    • 300697-82-9
    • UPCMLD0ENAT0500-3032:001
    • AKOS001030461
    • F3099-7251
    • VU0509243-1
    • 4-Bromophenyl 4-chloro-2-nitrobenzoate
    • インチ: 1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(15)7-12(11)16(18)19/h1-7H
    • InChIKey: SQBFLETXVIVEBH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)OC(C1C=CC(=CC=1[N+](=O)[O-])Cl)=O

計算された属性

  • せいみつぶんしりょう: 354.92470g/mol
  • どういたいしつりょう: 354.92470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 72.1Ų

4-Bromophenyl 4-chloro-2-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3099-7251-10mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3099-7251-15mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3099-7251-25mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3099-7251-5μmol
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3099-7251-4mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3099-7251-20mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3099-7251-30mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F3099-7251-50mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F3099-7251-20μmol
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3099-7251-3mg
4-bromophenyl 4-chloro-2-nitrobenzoate
300697-82-9 90%+
3mg
$63.0 2023-07-05

4-Bromophenyl 4-chloro-2-nitrobenzoate 関連文献

4-Bromophenyl 4-chloro-2-nitrobenzoateに関する追加情報

4-Bromophenyl 4-chloro-2-nitrobenzoate: A Comprehensive Overview

The compound with CAS No 300697-82-9, commonly referred to as 4-Bromophenyl 4-chloro-2-nitrobenzoate, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group with a chloro-nitrobenzoate moiety. The bromophenyl group contributes to the molecule's stability and reactivity, while the chloro-nitrobenzoate portion imparts specific electronic properties that make this compound versatile in various applications.

Recent studies have highlighted the importance of 4-Bromophenyl 4-chloro-2-nitrobenzoate in the synthesis of advanced materials and pharmaceutical intermediates. Researchers have explored its role in constructing heterocyclic compounds, which are crucial in drug design and development. The molecule's ability to undergo nucleophilic aromatic substitution reactions has been extensively studied, particularly under mild conditions. This property makes it an ideal precursor for generating bioactive compounds with potential therapeutic applications.

The synthesis of 4-Bromophenyl 4-chloro-2-nitrobenzoate involves a multi-step process that typically begins with the nitration of chlorobenzene derivatives. The introduction of the bromine atom at the para position is achieved through electrophilic substitution, followed by esterification to form the benzoate group. This sequence ensures high purity and structural integrity, which are essential for downstream applications.

In terms of physical properties, 4-Bromophenyl 4-chloro-2-nitrobenzoate exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the range of 280-310 nm, indicative of its aromatic nature and conjugated system. These characteristics make it suitable for use in optical materials and sensors.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 4-Bromophenyl 4-chloro-2-nitrobenzoate. Density functional theory (DFT) calculations have revealed that the molecule's reactivity is significantly influenced by the electron-withdrawing effects of the nitro and chloro groups. These findings have been instrumental in optimizing reaction conditions for large-scale synthesis.

The application of 4-Bromophenyl 4-chloro-2-nitrobenzoate extends beyond traditional chemical synthesis. It has been employed as a building block in the construction of advanced polymers, where its rigid aromatic structure enhances thermal stability and mechanical properties. Additionally, its use in electrochemical applications, such as dye-sensitized solar cells (DSSCs), has been explored due to its ability to absorb visible light efficiently.

In conclusion, 4-Bromophenyl 4-chloro-2-nitrobenzoate is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with its favorable chemical properties, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even greater role in advancing technological and medical innovations.

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